
(S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol is a chiral compound characterized by the presence of a trifluoromethyl group, a phenyl group, and an amino alcohol moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-(4-(trifluoromethyl)phenyl)propan-1-amine and (S)-2-phenylglycidol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic attack of the amine on the epoxide ring of (S)-2-phenylglycidol.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
(S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
科学研究应用
(S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of (S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenyl and amino alcohol moieties contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (S)-2-phenyl-2-((S)-1-(4-fluorophenyl)propylamino)ethanol
- (S)-2-phenyl-2-((S)-1-(4-chlorophenyl)propylamino)ethanol
- (S)-2-phenyl-2-((S)-1-(4-bromophenyl)propylamino)ethanol
Uniqueness
The presence of the trifluoromethyl group in (S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol distinguishes it from other similar compounds. This group imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
1003887-66-8 |
|---|---|
分子式 |
C18H20F3NO |
分子量 |
323.4 g/mol |
IUPAC 名称 |
(2S)-2-phenyl-2-[[(1S)-1-[4-(trifluoromethyl)phenyl]propyl]amino]ethanol |
InChI |
InChI=1S/C18H20F3NO/c1-2-16(14-8-10-15(11-9-14)18(19,20)21)22-17(12-23)13-6-4-3-5-7-13/h3-11,16-17,22-23H,2,12H2,1H3/t16-,17+/m0/s1 |
InChI 键 |
KAASEOMKPSIPGB-DLBZAZTESA-N |
手性 SMILES |
CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N[C@H](CO)C2=CC=CC=C2 |
规范 SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)NC(CO)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


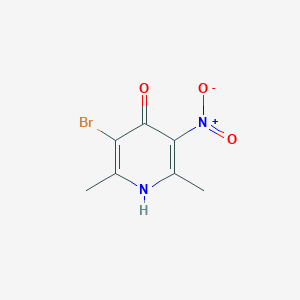
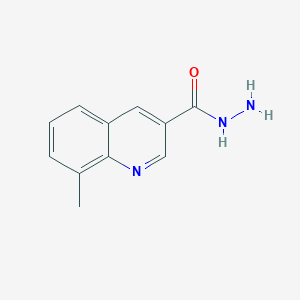
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736425.png)
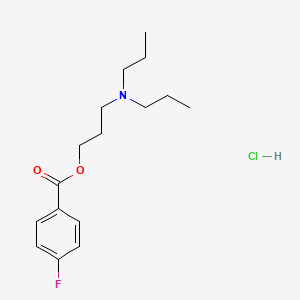
![4-Methoxythieno[2,3-d]pyrimidine](/img/structure/B13736434.png)

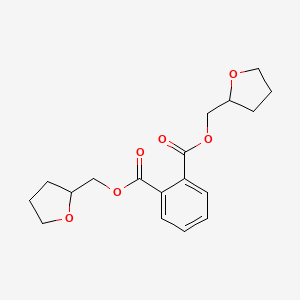
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736465.png)
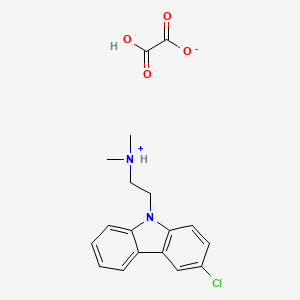
![2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid](/img/structure/B13736475.png)
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13736478.png)
![4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13736480.png)
![O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13736482.png)

